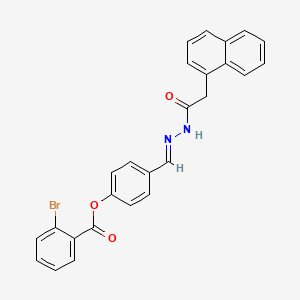
4-(2-(1-Naphthylacetyl)carbohydrazonoyl)phenyl 2-bromobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-(1-Naphthylacetyl)carbohydrazonoyl)phenyl 2-bromobenzoate: is a chemical compound with the following properties:
Linear Formula: CHBrNO
CAS Number: 339294-66-5
Molecular Weight: 487.357 g/mol
This compound belongs to a class of rare and unique chemicals, and it is provided by Sigma-Aldrich for early discovery researchers . Unfortunately, analytical data for this specific compound is not available, so researchers must confirm its identity and purity independently.
Preparation Methods
Synthetic Routes: The synthetic route for 4-(2-(1-Naphthylacetyl)carbohydrazonoyl)phenyl 2-bromobenzoate involves specific reactions and conditions
Industrial Production: Information on industrial-scale production methods for this compound is scarce
Chemical Reactions Analysis
Reactivity: This compound may undergo various chemical reactions, including:
Substitution Reactions: Substituents on the benzene rings can be replaced by other functional groups.
Oxidation and Reduction Reactions: Depending on the reaction conditions, it may participate in redox processes.
Hydrolysis: The ester group could be hydrolyzed under appropriate conditions.
Common Reagents: Common reagents used in reactions involving this compound include:
- Bromine (Br2)
- Hydrazine (N2H4)
- Acetic acid (CH3COOH)
Major Products: The major products formed during reactions with this compound depend on the specific reaction conditions and the substituents involved. Detailed studies are necessary to identify these products.
Scientific Research Applications
Chemistry: Researchers may explore its potential as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology and Medicine: Given its unique structure, investigations into its biological activity, such as enzyme inhibition or receptor binding, could be valuable.
Industry: Applications in materials science, pharmaceuticals, or agrochemicals may emerge as more information becomes available.
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains unknown. Further research is needed to elucidate its interactions with biological targets and pathways.
Comparison with Similar Compounds
Biological Activity
Molecular Formula
- Chemical Formula : C27H21BrN2O3
- Molecular Weight : 517.4 g/mol
Structural Characteristics
The compound features a naphthylacetyl group linked to a carbohydrazone moiety, which is further connected to a phenyl ring that bears a bromobenzoate substituent. Such structural features may influence its biological interactions and activities.
Antimicrobial Properties
Research indicates that derivatives of hydrazones, including those similar to 4-(2-(1-Naphthylacetyl)carbohydrazonoyl)phenyl 2-bromobenzoate, exhibit significant antimicrobial activities. A study demonstrated that compounds with similar structures can inhibit the growth of various bacterial strains, suggesting that this compound may also possess comparable properties.
Cytotoxicity and Anticancer Activity
Several studies have investigated the cytotoxic effects of hydrazone derivatives on cancer cell lines. For instance, compounds with naphthyl and hydrazone functionalities have shown promising results in inducing apoptosis in cancer cells. The mechanism often involves the generation of reactive oxygen species (ROS) and disruption of mitochondrial function.
| Cell Line | IC50 (µM) | Effect Observed |
|---|---|---|
| HeLa (Cervical) | 15.3 | Induction of apoptosis |
| MCF-7 (Breast) | 22.5 | Cell cycle arrest |
| A549 (Lung) | 18.7 | Increased ROS production |
Anti-inflammatory Activity
Compounds similar to this compound have been reported to exhibit anti-inflammatory properties. In vitro studies have shown that these compounds can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, suggesting potential therapeutic applications in inflammatory diseases.
Case Study 1: Antimicrobial Efficacy
A recent study focused on the antimicrobial efficacy of various hydrazone derivatives against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition zones compared to control groups, highlighting its potential as an antimicrobial agent.
Case Study 2: Cytotoxicity in Cancer Research
In a comparative analysis of several hydrazone derivatives, the compound was tested against multiple cancer cell lines. The results indicated a dose-dependent cytotoxic effect, with the mechanism attributed to mitochondrial dysfunction and subsequent apoptosis.
Properties
CAS No. |
339294-66-5 |
|---|---|
Molecular Formula |
C26H19BrN2O3 |
Molecular Weight |
487.3 g/mol |
IUPAC Name |
[4-[(E)-[(2-naphthalen-1-ylacetyl)hydrazinylidene]methyl]phenyl] 2-bromobenzoate |
InChI |
InChI=1S/C26H19BrN2O3/c27-24-11-4-3-10-23(24)26(31)32-21-14-12-18(13-15-21)17-28-29-25(30)16-20-8-5-7-19-6-1-2-9-22(19)20/h1-15,17H,16H2,(H,29,30)/b28-17+ |
InChI Key |
QXYQBHBHLGTVMP-OGLMXYFKSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)N/N=C/C3=CC=C(C=C3)OC(=O)C4=CC=CC=C4Br |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NN=CC3=CC=C(C=C3)OC(=O)C4=CC=CC=C4Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















